physical and chemical properties of 4-Chlorophenylzinc iodide
physical and chemical properties of 4-Chlorophenylzinc iodide
An In-Depth Technical Guide to 4-Chlorophenylzinc Iodide: Synthesis, Reactivity, and Applications
Introduction and Strategic Importance
4-Chlorophenylzinc iodide is a pivotal organometallic reagent within the class of organozinc halides.[1] While less reactive than its organolithium or Grignard counterparts, this moderated reactivity is precisely its strategic advantage, offering superior functional group tolerance and selectivity in complex organic syntheses.[1] This guide provides an in-depth examination of the synthesis, core physicochemical properties, and critical applications of 4-Chlorophenylzinc iodide, with a particular focus on its role in palladium-catalyzed cross-coupling reactions—a cornerstone of modern pharmaceutical and materials science research. For professionals in drug development, understanding the nuances of this reagent is key to unlocking efficient and robust synthetic pathways to complex molecular targets.
Core Physicochemical and Identification Data
4-Chlorophenylzinc iodide is most commonly generated and utilized in situ as a solution, typically in tetrahydrofuran (THF). The inherent reactivity of the carbon-zinc bond makes isolation of the pure, solid-state reagent uncommon in standard laboratory practice.[1] Consequently, its properties are best understood in the context of its solution-phase behavior and the general characteristics of arylzinc halides.
| Property | Value | Source(s) |
| IUPAC Name | (4-chlorophenyl)iodozinc | [2][3] |
| Synonyms | (4-Chlorophenyl) zinc iodide, Chloro(iodo)zinc | [2] |
| CAS Number | 151073-70-0 | [] |
| Molecular Formula | C₆H₄ClIZn | [5] |
| Molecular Weight | 303.84 g/mol | [5][6] |
| Typical Form | 0.5 M solution in Tetrahydrofuran (THF) | |
| Appearance | (As a solution) Clear to slightly hazy liquid | [7][8] |
| Solubility | Soluble in ethereal solvents (THF, Diethyl ether) | [7] |
| Stability | Highly reactive towards air and moisture; pyrophoric | [1][9] |
Synthesis of 4-Chlorophenylzinc Iodide
The most direct and common method for preparing 4-Chlorophenylzinc iodide is through the oxidative addition of zinc metal into the carbon-iodine bond of a suitable precursor, 1-chloro-4-iodobenzene. The success of this synthesis hinges on the activation of the zinc metal, as commercial zinc dust is often passivated by a layer of zinc oxide.
Causality in Synthesis: The Critical Role of Zinc Activation
Standard zinc dust reacts sluggishly, if at all, with aryl halides. To facilitate the reaction, the passivating oxide layer must be removed or bypassed. This is typically achieved by chemical washing (e.g., with HCl or Br₂/TMSBr) or, more conveniently, by using additives that activate the zinc surface in situ. The use of LiCl, for example, is highly effective; it is believed to solubilize the forming organozinc species and keep the metal surface clean and active for further reaction, thereby driving the synthesis to completion under mild conditions.
Experimental Protocol: Synthesis via Direct Zinc Insertion
This protocol describes a standard laboratory-scale preparation under an inert atmosphere.
Materials:
-
1-chloro-4-iodobenzene
-
Activated Zinc dust (or Zinc dust with LiCl)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Inert Atmosphere Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet.
-
Reagent Addition: To the flask, add activated zinc dust (1.5 equivalents) and anhydrous lithium chloride (1.2 equivalents).
-
Solvent and Precursor: Add anhydrous THF to the flask, followed by the dropwise addition of a solution of 1-chloro-4-iodobenzene (1.0 equivalent) in anhydrous THF.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often initiated by gentle warming and can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC) by quenching small aliquots with acid.
-
Completion: The reaction is typically complete within 2-4 hours, resulting in a grayish solution of 4-Chlorophenylzinc iodide, which can be used directly in subsequent steps.
Chemical Reactivity and the Negishi Cross-Coupling
The utility of 4-Chlorophenylzinc iodide is dominated by its application as a nucleophilic partner in the Negishi cross-coupling reaction. This palladium- or nickel-catalyzed process forges a new carbon-carbon bond between the organozinc reagent and an organic halide or triflate.[10][11]
The Catalytic Cycle: A Self-Validating System
The Negishi coupling operates via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. Each step regenerates the active catalyst, allowing for high product yields with only a small catalytic loading.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) intermediate.
-
Transmetalation: The organozinc reagent transfers its organic group (the 4-chlorophenyl moiety) to the palladium center, displacing the halide. This is the crucial step where the organozinc's unique reactivity is leveraged.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[12]
Applications in Drug Development & Synthesis
The reliability and functional group tolerance of the Negishi coupling make it a powerful tool in pharmaceutical synthesis.[] Organozinc reagents like 4-Chlorophenylzinc iodide are instrumental in building complex molecular scaffolds found in numerous active pharmaceutical ingredients (APIs).
Case Study: Synthesis of the Clopidogrel Core
A compelling example is the synthesis of the antiplatelet agent Clopidogrel. While the commercial synthesis has evolved, laboratory and process development routes have utilized organometallic additions to construct the key α-aryl amino acid core. A related reagent, 2-chlorophenyl zinc bromide, is used in a multicomponent reaction that mirrors the utility of 4-Chlorophenylzinc iodide.[13] In this process, the organozinc reagent adds to an imine formed in situ, demonstrating the reagent's ability to participate in complex, one-pot transformations to rapidly build molecular complexity—a highly desirable feature in drug discovery and development.[13] This highlights the broader applicability of chlorophenylzinc halides in creating C-C bonds that are central to the structure of blockbuster drugs.
Safety, Handling, and Storage Protocols
The pyrophoric nature of organozinc reagents necessitates strict adherence to safety protocols.[9] All manipulations must be performed under an inert atmosphere to prevent spontaneous ignition upon contact with air or moisture.
Trustworthiness in Handling: A Self-Validating Protocol
A robust handling protocol is a self-validating system; it inherently prevents exposure to the atmosphere. The use of Schlenk lines or glove boxes, combined with proper syringe and cannula transfer techniques, ensures the reagent's integrity and the user's safety.
Storage:
-
Store in a cool, dry, and well-ventilated area, away from sources of heat or ignition.[14][15]
-
Reagents are typically supplied in Sure/Seal™ bottles, which are designed for transfer via syringe or cannula under an inert atmosphere.[16]
-
Do not store with flammable materials or in a standard flammable solvents cabinet.[17]
Handling:
-
NEVER work with pyrophoric reagents alone.
-
All transfers must be conducted in a fume hood under an inert atmosphere of nitrogen or argon.[17]
-
Wear appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves.
-
Use clean, dry syringes and cannulas for transfers. Purge them with inert gas before use.
Emergency Procedures:
-
Spills: DO NOT use water or a CO₂ extinguisher. Smother the spill immediately and completely with powdered lime (calcium hydroxide), dry sand, or a clay-based absorbent.[15][16]
-
Fire: Use a standard dry powder (ABC) fire extinguisher. For fires involving solid metals, a Class D extinguisher is required.[16]
-
In case of personal contact, use the safety shower immediately and seek medical attention.
References
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. Available at: [Link]
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Rieke, R. D., & Hanson, M. V. (1997). The direct formation of functionalized alkyl(aryl)zinc halides by oxidative addition of highly reactive zinc with organic halides and their reactions with acid chlorides, .alpha.,.beta.-unsaturated ketones, and allylic, aryl, and vinyl halides. The Journal of Organic Chemistry, 62(6), 1719-1726. Available at: [Link]
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J-GLOBAL. (n.d.). (4-Chlorophenyl) zinc・iodide | Chemical Substance Information. Japan Science and Technology Agency. Retrieved from [Link]
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University of California, Irvine Environmental Health & Safety. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]
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Gkaragkouni, A., et al. (2021). Zinc Iodide Catalyzed Synthesis of Trisubstituted Allenes from Terminal Alkynes and Ketones. The Journal of Organic Chemistry, 86(6), 4849–4861. Available at: [Link]
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Cotelle, Y., et al. (2010). 2-Chlorophenyl Zinc Bromide: A Convenient Nucleophile for the Mannich-Related Multicomponent Synthesis of Clopidogrel and Ticlopidine. Molecules, 15(11), 8199-8209. Available at: [Link]
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Prakash, G. K. S., et al. (2019). Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory. ACS Chemical Health & Safety, 26(1), 29-37. Available at: [Link]
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Saralaya, R., et al. (2024). A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. Mediterranean Journal of Pharmacy & Pharmaceutical Sciences, 4(1), 52-74. Available at: [Link]
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Gerasimenko, A. V., & Linert, W. (2014). Synthesis and structure of zinc iodide complex with thiocarbamide, [Zn(CH4N2S)2I2]. Journal of Structural Chemistry, 55(5), 989-992. Available at: [Link]
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Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]
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CK-12 Foundation. (n.d.). What are the physical properties of aryl halides?. Retrieved from [Link]
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Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. Available at: [Link]
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Miller, J. A., & Nunn, M. J. (1976). Synthesis of alkyl iodides. Journal of the Chemical Society, Perkin Transactions 1, (4), 416-419. Available at: [Link]
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University of California, Santa Barbara. (2021). C3. Safe Handling of Pyrophoric Materials. Retrieved from [Link]
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Clark, J. (2023). Properties of Aryl Halides. Chemistry LibreTexts. Retrieved from [Link]
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de la Torre, M. C., & Sierra, M. A. (2020). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 25(11), 2533. Available at: [Link]
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University of Florida Environmental Health and Safety. (n.d.). Pyrophoric Reagents Handling in Research Labs. Retrieved from [Link]
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Piller, F. M., et al. (2009). Arylzinc Halides by Silver Catalyzed Zinc Insertion into Aryl Iodides. Angewandte Chemie International Edition, 48(36), 6733-6736. Available at: [Link]
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Oregon State University Environmental Health and Safety. (2009). Safe Handling of Pyrophoric Liquids. Retrieved from [Link]
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Wikipedia. (n.d.). Organozinc chemistry. Retrieved from [Link]
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Pierigé, M., et al. (2022). Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. Molecules, 27(9), 2690. Available at: [Link]
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PubChem. (n.d.). Zinc iodide--tris(4-methoxyphenyl)(oxo)-lambda
5-phosphane (1/2/2). National Center for Biotechnology Information. Retrieved from [Link] -
PubChem. (n.d.). ZINC;chlorobenzene;iodide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). ZINC;iodomethane;iodide. National Center for Biotechnology Information. Retrieved from [Link]
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